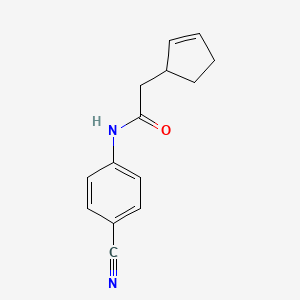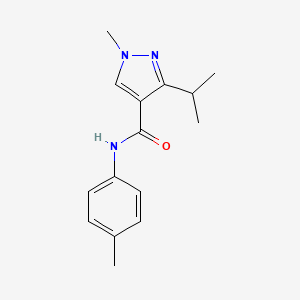
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a competitive antagonist at the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in a wide range of physiological processes including pain sensation, appetite, mood, and immune function.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, as well as to protect against neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it is not a complete antagonist, and can still activate certain signaling pathways downstream of the CB1 receptor.
Direcciones Futuras
There are a number of future directions for research involving N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism, and the potential use of CB1 receptor antagonists such as N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the treatment of obesity and related metabolic disorders. Additionally, there is ongoing research into the use of N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide as a potential treatment for addiction and withdrawal, particularly in the context of opioid addiction. Finally, there is interest in the development of more potent and selective CB1 receptor antagonists for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-methyl-2-propen-1-ol with 3,4-dihydrocoumarin in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-bromopyrazole and methylamine to yield N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of the endocannabinoid system, pain management, neuroprotection, and addiction. It has been shown to have antinociceptive effects in animal models of pain, as well as neuroprotective effects in models of ischemic stroke and traumatic brain injury. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been used to study the role of the endocannabinoid system in addiction and withdrawal.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)16-13(10-20(3)19-16)17(21)18-14-8-9-22-15-7-5-4-6-12(14)15/h4-7,10-11,14H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXNPAXIDNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)NC2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)







![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)

![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)